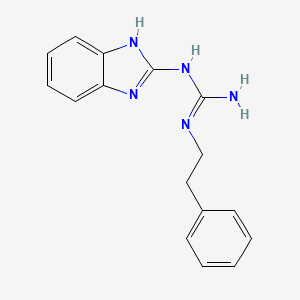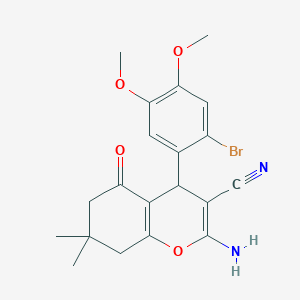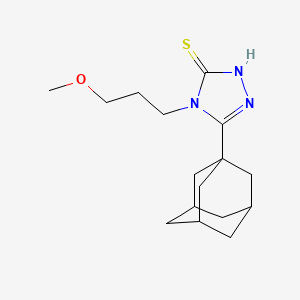
N-1H-benzimidazol-2-yl-N'-(2-phenylethyl)guanidine
Vue d'ensemble
Description
N-1H-benzimidazol-2-yl-N'-(2-phenylethyl)guanidine, commonly known as BIM-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. BIM-1 has been shown to inhibit the activity of several kinases, including polo-like kinase 1 (PLK1) and Aurora kinases, which are involved in cell division and proliferation.
Applications De Recherche Scientifique
BIM-1 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several kinases, including N-1H-benzimidazol-2-yl-N'-(2-phenylethyl)guanidine and Aurora kinases, which are involved in cell division and proliferation. BIM-1 has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Mécanisme D'action
BIM-1 inhibits the activity of several kinases, including N-1H-benzimidazol-2-yl-N'-(2-phenylethyl)guanidine and Aurora kinases, which are involved in cell division and proliferation. By inhibiting these kinases, BIM-1 induces cell cycle arrest and apoptosis in cancer cells. BIM-1 has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.
Biochemical and Physiological Effects
BIM-1 has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer stem cells. BIM-1 has been shown to have a cytotoxic effect on cancer cells, while having minimal effects on normal cells. BIM-1 has also been shown to inhibit tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
BIM-1 has several advantages for lab experiments. It has been extensively studied and has a well-established mechanism of action. It has also been shown to have a cytotoxic effect on cancer cells, while having minimal effects on normal cells. However, BIM-1 has some limitations for lab experiments. It has a low overall yield in the synthesis process, which can limit its availability for research purposes. BIM-1 can also have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on BIM-1. One direction is to investigate the potential of BIM-1 in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to investigate the potential of BIM-1 in the treatment of other diseases, such as autoimmune diseases and neurodegenerative diseases. Further research is also needed to optimize the synthesis process of BIM-1 to increase its availability for research purposes. Finally, more research is needed to elucidate the off-target effects of BIM-1 and to develop strategies to minimize these effects.
Propriétés
IUPAC Name |
1-(1H-benzimidazol-2-yl)-2-(2-phenylethyl)guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5/c17-15(18-11-10-12-6-2-1-3-7-12)21-16-19-13-8-4-5-9-14(13)20-16/h1-9H,10-11H2,(H4,17,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMRLIZZYBVLPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN=C(N)NC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-benzimidazol-2-yl)-3-(2-phenylethyl)guanidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-benzyl-5-chloro-3-[2-(5-chloro-2-thienyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4080673.png)


![6-amino-4-(1,3-benzodioxol-5-yl)-3-(4-bromophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4080691.png)
![2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4080698.png)

![7-(difluoromethyl)-5-methyl-N-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4080709.png)
![2-{[4-cyclohexyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4080715.png)
![N-(3-chlorophenyl)-3-nitro-4-[(tetrahydro-2-furanylmethyl)amino]benzamide](/img/structure/B4080728.png)
![3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4080739.png)
![N-{[(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B4080744.png)

![N-1,3-benzodioxol-5-yl-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]thio}acetamide](/img/structure/B4080760.png)
![N-(4-bromo-2-isopropylphenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4080780.png)